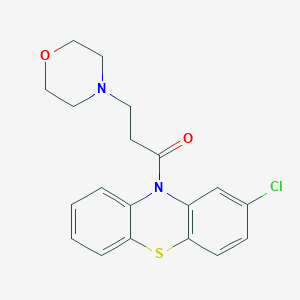

Ethyl oct-3-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl oct-3-enoate is a chemical compound that belongs to the family of esters. It is commonly used in the food and fragrance industry due to its sweet, fruity, and floral aroma. However, recent scientific research has shown that ethyl oct-3-enoate has potential therapeutic applications in various fields.

Aplicaciones Científicas De Investigación

Crystal Packing and Molecular Interactions

Ethyl Oct-3-enoate exhibits unique molecular interactions in its crystal packing. A study by Zhang et al. (2011) highlighted the presence of rare N⋯π and O⋯π interactions in its crystal structure, which form zigzag double-ribbon and double-column patterns, a finding that contributes to the understanding of non-covalent interactions in molecular crystals (Zhang, Wu, & Zhang, 2011).

Catalysis and Hydrogenation

Ethyl Oct-3-enoate is involved in hydrogenation reactions. Sakaki et al. (1994) demonstrated its use in catalysis, showing how iron porphyrin catalysts can hydrogenate α,β-unsaturated esters like Ethyl Oct-3-enoate to saturated esters, a process useful in organic synthesis (Sakaki, Kojima, & Arai, 1994).

Organocatalytic Reactions

In organocatalysis, Ethyl Oct-3-enoate has been used as a reactant. Lei et al. (2016) explored its use in [3+2] annulation reactions, providing a method for constructing dinitrogen-fused heterocycles and other complex organic molecules (Lei, Xing, Xu, & Shi, 2016).

Enzymatic Resolution

In the field of enzymatic resolution, Frykman et al. (1993) utilized S-ethyl thiooctanoate, a compound related to Ethyl Oct-3-enoate, in the lipase-catalyzed resolution of secondary alcohols. This demonstrates the potential application of Ethyl Oct-3-enoate derivatives in stereoselective synthesis (Frykman, Öhrner, Norin, & Hult, 1993).

Safety Assessment in Fragrance Ingredients

In the context of safety assessment, Ethyl (E)hex-3-enoate, a compound similar to Ethyl Oct-3-enoate, has been evaluated for its use in fragrances. Api et al. (2020) assessed its genotoxicity, toxicity, and environmental safety, providing insight into the safety profiles of related ester compounds (Api et al., 2020).

Molecular Conformational Analysis

The molecular conformation of Ethyl Oct-3-enoate and its derivatives has been studied using spectroscopic techniques and computational methods. Mary et al. (2015) conducted a detailed analysis of Ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, providing insights into the molecule's stability, charge transfer, and potential biological activity (Mary, Varghese, Panicker, Thiemann, Al‐Saadi, Popoola, Van Alsenoy, & al Jasem, 2015).

Propiedades

Número CAS |

1117-65-3 |

|---|---|

Nombre del producto |

Ethyl oct-3-enoate |

Fórmula molecular |

C10H18O2 |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

ethyl oct-3-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3 |

Clave InChI |

BCMYNNIPTQUKAC-UHFFFAOYSA-N |

SMILES |

CCCCC=CCC(=O)OCC |

SMILES canónico |

CCCCC=CCC(=O)OCC |

Densidad |

0.881-0.887 |

Otros números CAS |

69668-87-7 1117-65-3 |

Descripción física |

Colourless liquid; Tropical fruity aroma |

Solubilidad |

Insoluble in water; soluble in most organic solvents Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)